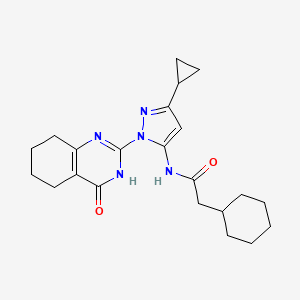

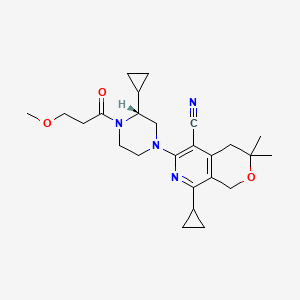

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the imidazole ring and the thioether linkage. The presence of the nitrogen atoms in the imidazole ring, the sulfur atom in the thioether linkage, and the chlorine atom in the chlorophenyl group could have significant effects on the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the chlorophenyl group, the thioether linkage, and the tolyl group. The nitrogen atoms in the imidazole ring, the sulfur atom in the thioether linkage, and the chlorine atom in the chlorophenyl group could all serve as potential sites for chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the polar imidazole ring and the potentially polar thioether linkage could affect its solubility in different solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Schmeyers and Kaupp (2002) highlights the use of thioureido-acetamides as starting materials for synthesizing various heterocycles, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through one-pot cascade reactions. These reactions are noted for their excellent atom economy, indicating a potential route for synthesizing compounds structurally related to "2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" (Schmeyers & Kaupp, 2002).

Anticancer and Antibacterial Applications

A novel synthetic route to 1,3,4-oxadiazole derivatives, which share a common structural framework with the compound , has been explored by Iftikhar et al. (2019). These derivatives demonstrated potent α-glucosidase inhibitory potential, suggesting possible therapeutic applications. The research underscores the compound's relevance in developing drug leads with significant biological activity (Iftikhar et al., 2019).

Another study by Ramalingam, Ramesh, and Sreenivasulu (2019) focused on synthesizing derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, revealing significant antibacterial activity. This suggests the compound's potential utility in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Interaction Studies

Cheriaa, Abidi, and Vicens (2008) investigated the complexing properties of four imidazolyl acetamido p-tert-butylcalix[4]arenes, which bear resemblance to the structural components of the target compound. These studies provide insight into the molecular interactions and binding behaviors of similar compounds, potentially guiding the design of molecular sensors or targeted therapeutic agents (Cheriaa, Abidi, & Vicens, 2008).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity . The targets could be key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Based on the structure and the known activity of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential bacterial processes such as cell division . This could involve the inhibition of key enzymes or proteins, leading to the disruption of bacterial growth and proliferation.

Result of Action

If it acts as an antimicrobial agent, it could lead to the inhibition of bacterial growth and proliferation, potentially resulting in the death of the bacteria .

Future Directions

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .

Cellular Effects

It is possible that the compound could influence cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been studied .

Dosage Effects in Animal Models

There is currently no information available on the effects of different dosages of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in animal models .

properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-3-9-16(10-4-13)22-18(24)12-25-19-21-11-17(23(19)2)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFYIHAETUYBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2942317.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)

![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)

![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2942332.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)